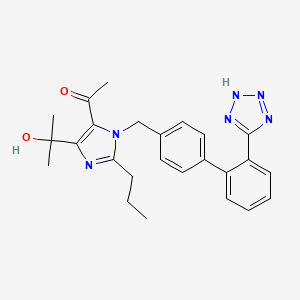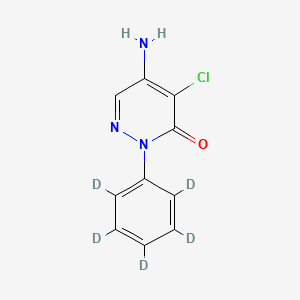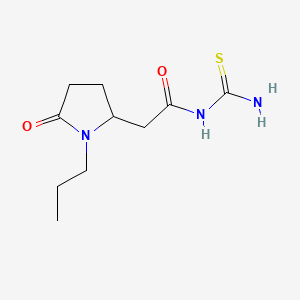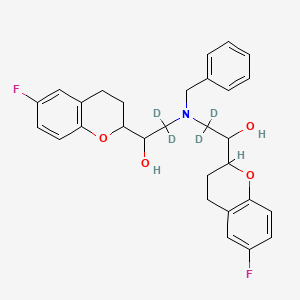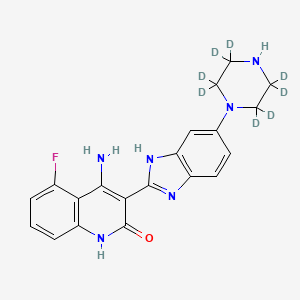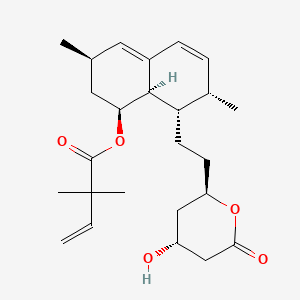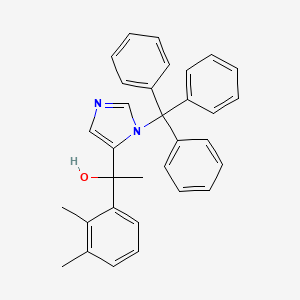![molecular formula C25H31N3O4 B565636 1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7 CAS No. 1246815-62-2](/img/no-structure.png)
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ICI 118,551 or metoprolol-d7, and is a beta-blocker that is used to treat high blood pressure and other cardiovascular conditions. However, in
Mecanismo De Acción
The mechanism of action of '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' involves the inhibition of beta-adrenergic receptors. This leads to a decrease in heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' include a decrease in heart rate, blood pressure, and cardiac output. This compound also has the potential to improve cardiac function in patients with heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' in lab experiments is its specificity for beta-adrenergic receptors. This allows for more precise studies of these receptors and their effects on various physiological processes. However, one limitation of this compound is its potential for off-target effects, which can complicate experimental results.
Direcciones Futuras
There are several future directions for the study of '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7'. One area of research is the development of more specific beta-blockers that can target specific subtypes of beta-adrenergic receptors. Another area of research is the study of the long-term effects of beta-blockers on cardiovascular health. Additionally, the potential use of beta-blockers in the treatment of other conditions, such as anxiety and migraines, is an area of active research.
Conclusion:
In conclusion, the compound '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' has significant potential for scientific research applications, particularly in the study of beta-adrenergic receptors. While there are limitations to its use in lab experiments, this compound has already contributed to our understanding of cardiovascular physiology and has the potential to lead to new treatments for a variety of conditions.
Métodos De Síntesis
The synthesis of '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' involves the reaction of 3-(1H-indol-4-yloxy)-2-propanol with isopropylamine in the presence of deuterium oxide (D2O). The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Aplicaciones Científicas De Investigación
The compound '1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7' has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the study of beta-adrenergic receptors. These receptors are found in the heart, lungs, and other organs, and are responsible for regulating various physiological processes.
Propiedades
Número CAS |
1246815-62-2 |
|---|---|
Nombre del producto |
1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7 |
Fórmula molecular |
C25H31N3O4 |
Peso molecular |
444.583 |
Nombre IUPAC |
1-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl-[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-3-(1H-indol-4-yloxy)propan-2-ol |
InChI |
InChI=1S/C25H31N3O4/c1-17(2)28(13-18(29)15-31-24-7-3-5-22-20(24)9-11-26-22)14-19(30)16-32-25-8-4-6-23-21(25)10-12-27-23/h3-12,17-19,26-27,29-30H,13-16H2,1-2H3/i1D3,2D3,17D |
Clave InChI |
BLCDDLOHQZZMHH-WFBMWZOZSA-N |
SMILES |
CC(C)N(CC(COC1=CC=CC2=C1C=CN2)O)CC(COC3=CC=CC4=C3C=CN4)O |
Sinónimos |
1,1’-[(1-Methylethyl-d7)imino]bis-3-(1H-indol-4-yloxy)propan-2-ol; Pindolol Labeled Impurity |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





